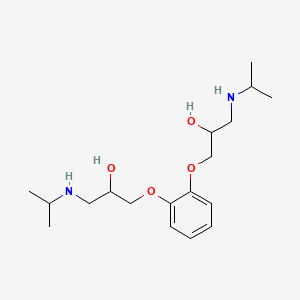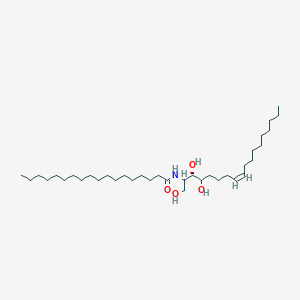
4-hydroxy-8(Z)-sphingenine-octaadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-8(Z)-sphingenine-octaadecanoic acid is a secondary alcohol.
Scientific Research Applications
Role in Plant Physiology
Sphingoid Base Composition in Brassicaceae : A study found that 4-hydroxy-8-sphingenine is a major component in monoglucosylceramide in the leaves and roots of six species of the Brassicaceae family. The unique proportions of its isomers suggest a significant role in plant physiology, particularly in chilling-resistant plants (Imai, Morimoto, & Tamura, 2000).
Involvement in Arabidopsis Sphingosine Kinase Activity : Research on Arabidopsis thaliana showed that 4-hydroxy-8-sphingenine, a major sphingoid base in complex glycosphingolipids, was a relatively poor substrate for sphingosine kinase in the plant. This indicates its potential involvement in regulating plant cell functions, including guard cell turgor (Coursol et al., 2005).
Freezing Tolerance in Grapevine Species : A study of cerebrosides in grapevine leaves revealed that the proportions of 4-hydroxy-8-sphingenine isomers differed among species, correlating with their freezing tolerance. This suggests its role in environmental stress response in plants (Kawaguchi et al., 2000).
Role in Marine Life
Ceramide Composition in Oysters : Research on oysters found that 4-hydroxy-8-sphingenine was a component in ceramide aminoethylphosphonates, indicating its presence in marine organisms and potential role in marine biochemistry (Matsubara, 1975).
Sphingophosphonolipids in Shellfish : Another study on shellfish sphingophosphonolipids identified 4-hydroxy-8-sphingenine as a key component. This highlights its significance in the lipid composition of various marine species (Matsubara, 1975).
Role in Human Physiology
- Sphingolipids in Human Skin : A synthetic study produced analogues of ceramides containing 4-hydroxy-8-sphingenine, which are found in human skin. This underscores its importance in dermatological research and potential applications in skin care (Chun, Byun, & Bittman, 2003).
properties
Product Name |
4-hydroxy-8(Z)-sphingenine-octaadecanoic acid |
|---|---|
Molecular Formula |
C36H71NO4 |
Molecular Weight |
582 g/mol |
IUPAC Name |
N-[(Z,3S)-1,3,4-trihydroxyoctadec-8-en-2-yl]octadecanamide |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h22,24,33-34,36,38-39,41H,3-21,23,25-32H2,1-2H3,(H,37,40)/b24-22-/t33?,34?,36-/m0/s1 |
InChI Key |
DPSVAJOUDJRIIM-COQKNACSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)[C@@H](C(CCC/C=C\CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



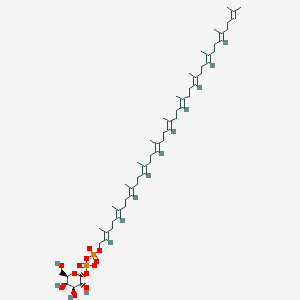
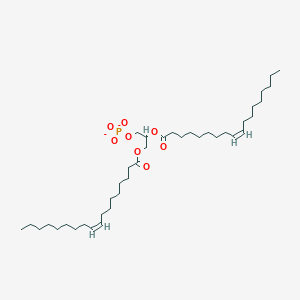
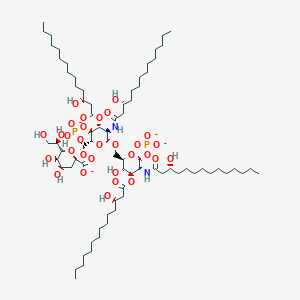
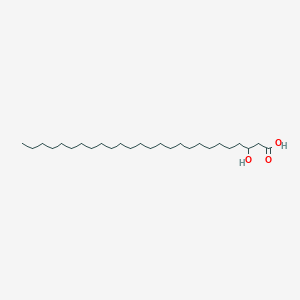
![(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B1264545.png)
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B1264547.png)
![(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264548.png)
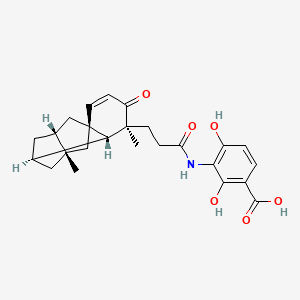
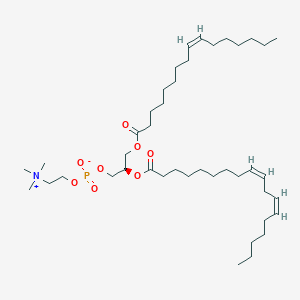
![1-[(9E)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264552.png)
![3-Hydroxystearoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1264553.png)
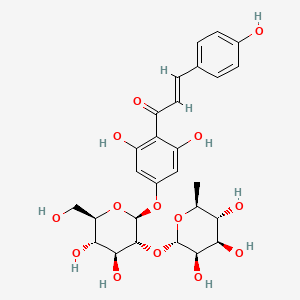
![(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B1264558.png)
